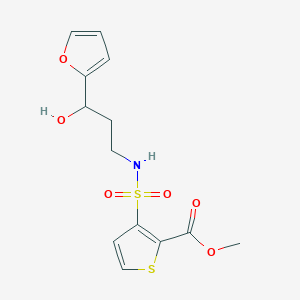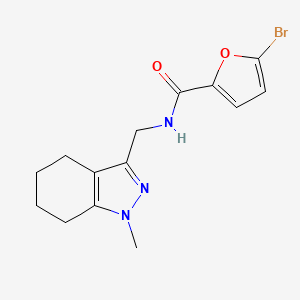
5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide, is a structurally complex molecule that may be related to the furan-2-carboxamide derivatives described in the provided papers. These derivatives have shown significant biological and pharmacological activities, including anti-bacterial properties against drug-resistant bacteria and potential applications in energetic materials .
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine to yield high yields of the carboxamide core structure. Further functionalization is achieved through Suzuki-Miyaura cross-coupling reactions, which introduce various aryl groups to the carboxamide nitrogen, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues . This methodology could potentially be adapted for the synthesis of the compound by incorporating the appropriate indazole derivative as the amine component.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the orientation of the furan and benzene rings and the geometry around the carboxamide moiety. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, reveals that the furan and benzene rings are inclined at a specific angle, and the exocyclic bond angles at the furan atoms show significant differences, which may be attributed to hybridization effects . These structural features are crucial for the biological activity and could influence the binding interactions of the compound with biological targets.
Chemical Reactions Analysis
The furan-2-carboxamide core is amenable to various chemical reactions, particularly cross-coupling reactions that allow for the introduction of different substituents. The Suzuki-Miyaura cross-coupling mentioned earlier is a key reaction for the modification of these molecules . The reactivity of the carboxamide group and the bromo substituent on the furan ring would be central to the chemical transformations relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The anti-bacterial activities of these compounds are significant, with certain derivatives showing effectiveness against drug-resistant bacteria . The crystal structure analysis provides insights into the density and potential hybridization effects, which are important for understanding the compound's reactivity and interactions . The thermal stability of related nitrogen-rich energetic compounds has been measured, indicating high decomposition temperatures, which could be relevant for the safety and handling of the compound .
Applications De Recherche Scientifique
Antiprotozoal Agents : A study synthesized compounds related to "5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide" and found them to be potent antiprotozoal agents. These compounds showed strong DNA affinities and demonstrated excellent in vivo activity in the trypanosomal mouse model (Ismail et al., 2004).
Palladium-Catalyzed Cyclization : Another study explored the palladium-catalyzed cyclization of bromoacrylamides with isocyanides to create substituted 2,5-diimino-furans. This process has potential applications in the synthesis of maleamides (Jiang et al., 2014).
Crystal Structure Analysis : A related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized and its structure was characterized using spectroscopic and crystallographic methods. This study provides insights into the molecular structure and bonding of such compounds (Anuradha et al., 2014).
Direct Heteroarylations : Research has been conducted on the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups. This method allows the formation of biheteroaryls in high yields, which has implications in the synthesis of complex organic compounds (Fu et al., 2012).
Anti-Bacterial Activities : A study on N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in developing new antibacterial drugs (Siddiqa et al., 2022).
Synthesis and Transformations : Research focusing on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which is structurally related to the compound , explored its potential in various chemical reactions (El’chaninov et al., 2018).
Mécanisme D'action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Orientations Futures
The future directions for research on “5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the diverse biological activities of similar compounds such as indazole derivatives , there is potential for the development of novel drugs.
Propriétés
IUPAC Name |
5-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-18-11-5-3-2-4-9(11)10(17-18)8-16-14(19)12-6-7-13(15)20-12/h6-7H,2-5,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCEEKUYWQRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

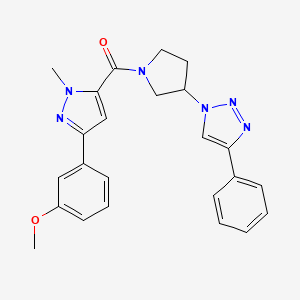
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
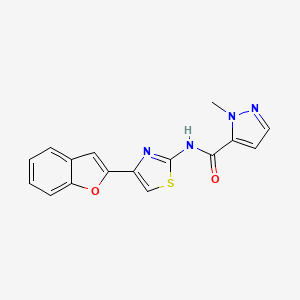
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
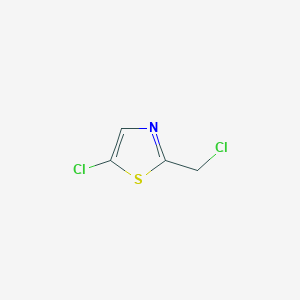
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
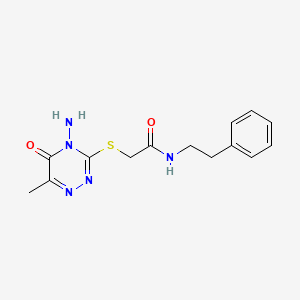
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)
